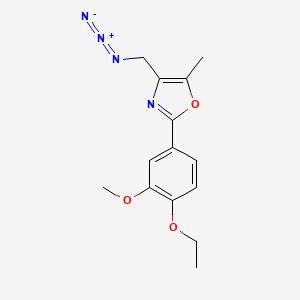

4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole

Description

Properties

IUPAC Name |

4-(azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-4-20-12-6-5-10(7-13(12)19-3)14-17-11(8-16-18-15)9(2)21-14/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGVUFFKZHSJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Synthesis

This method involves the cyclization of acylamino keto compounds in the presence of mineral acids to form 2,5-disubstituted oxazoles. While it is effective for diaryloxazoles, yields can be low with certain cyclo-dehydrating agents like PCl5 or H2SO4.

Microwave-Assisted Synthesis

This approach uses microwave irradiation to accelerate reactions, often resulting in higher yields and shorter reaction times. It is particularly useful for synthesizing 4,5-disubstituted oxazoles from aryl aldehydes and TosMIC (tosylmethyl isocyanide).

Continuous-Flow Synthesis

Continuous-flow methods have been developed for synthesizing oxazole derivatives, such as 2-(azidomethyl)oxazoles, by thermolysis of vinyl azides followed by reaction with bromoacetyl bromide and nucleophilic substitution with NaN3.

Research Findings and Challenges

- Challenges : The synthesis of complex oxazoles often faces challenges such as low yields, long reaction times, and the need for harsh conditions.

- Advancements : Recent advancements in green chemistry and continuous-flow synthesis offer promising solutions to these challenges by providing more efficient and environmentally friendly methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitrile derivatives.

Reduction: Reduction reactions can convert the azidomethyl group to an amine group.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Azidomethyl Group : Nucleophilic substitution using azide ion (N₃⁻).

- Attachment of the Ethoxyphenyl Group : Coupling reactions such as Suzuki or Heck coupling.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further modifications.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its azide functional group allows for click chemistry applications, enabling the formation of diverse compounds through reactions with alkynes or other nucleophiles. This property is particularly useful in synthesizing complex molecular architectures.

Biological Studies

The compound's unique functional groups enable it to participate in bioorthogonal reactions. This characteristic allows researchers to selectively label and track biomolecules within biological systems. The ethoxyphenyl group may enhance hydrophobic interactions with proteins, influencing binding affinity and specificity.

Medicinal Chemistry

In medicinal chemistry, this compound can be explored for its potential therapeutic applications. The azide group can be converted into amines or other functional groups that may exhibit biological activity. Compounds derived from this structure could be investigated for their efficacy against various diseases.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of specialty chemicals and materials with tailored properties for specific applications in material science.

Case Study 1: Click Chemistry Applications

A study demonstrated the use of azide-containing compounds like this compound in click chemistry to create bioconjugates for drug delivery systems. The azide group's reactivity with alkynes facilitated the formation of stable linkages between drugs and targeting moieties.

Case Study 2: Biological Interaction Studies

Research involving this compound highlighted its ability to selectively label proteins within cellular environments using bioorthogonal reactions. This capability was crucial for elucidating protein interactions and pathways relevant to disease mechanisms.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application:

In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

In Materials Science: The electronic properties of the compound can influence the behavior of materials, such as conductivity or light absorption.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

- 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole (EN300-2010423): This analogue replaces the 4-ethoxy group with a bromine atom. The bromine increases molecular weight (242.19 g/mol vs. However, the absence of the ethoxy group reduces hydrophobicity compared to the target compound .

4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole :

The isopropoxy group increases steric bulk compared to the ethoxy substituent, which may hinder binding to enzymes or receptors. This modification could reduce bioavailability but improve metabolic stability .4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3):

The chloromethyl group at position 4 replaces the azidomethyl, eliminating click chemistry utility. The dual chloro substituents enhance electrophilicity, making this compound more reactive in nucleophilic substitutions but less suitable for biocompatible conjugation .

Analogues with Modified Heterocyclic Cores

4-(4-Chlorophenyl)-2-(triazolyl-pyrazolyl)thiazole ():

Replacing the oxazole core with thiazole introduces a sulfur atom, altering electronic distribution. Thiazole derivatives often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, as seen in related compounds .- 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one: This compound features a benzylidene group fused to the oxazole, creating a planar structure. Such derivatives are precursors for amino acids and biosensors, highlighting the role of oxazole in synthetic flexibility .

Biological Activity

4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from various studies and research findings.

The molecular formula for this compound is C14H16N4O3 with a molecular weight of 288.3 g/mol. It features an azide functional group, which is known for its reactivity in biological systems and potential applications in drug development .

Synthesis

The synthesis of oxazole derivatives typically involves cyclization reactions of appropriate precursors. In the case of this compound, the azidomethyl group can be introduced through nucleophilic substitution methods on suitable halides or alcohols .

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various oxazole compounds demonstrated that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were measured against standard pathogens:

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| 8 | 1.6 | C. albicans |

| 11 | 0.8 | Candida tropicalis |

| 15 | 20 | S. aureus |

| 16 | 18 | E. coli |

These results indicate that oxazole derivatives can be effective alternatives to traditional antibiotics .

Inhibition Studies

Inhibition studies have further elucidated the biological activity of oxazole derivatives. For example, the compound was tested for its ability to inhibit the growth of Caenorhabditis elegans, a common model organism in biological research. The findings suggested that structural modifications in oxazoles could influence their biological efficacy significantly .

Case Studies

Case Study 1: Antibacterial Evaluation

A systematic evaluation was conducted on a series of substituted oxazoles, including this compound. The study reported varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with inhibition zones comparable to standard antibiotics like ampicillin .

Case Study 2: Fungal Resistance

Another study focused on the antifungal properties of this compound against resistant strains of fungi. The results indicated that the compound could inhibit fungal growth at low concentrations, suggesting potential therapeutic applications in treating fungal infections resistant to conventional treatments .

Q & A

Basic Questions

Q. What synthetic methodologies are reported for constructing the oxazole core in 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole, and what intermediates are critical?

- The oxazole ring can be synthesized via cyclization reactions using precursors like acylated hydrazines or α-halo ketones. For example, phosphorus pentachloride (PCl₅) is often used to facilitate cyclization of intermediates such as 3-acetonyl-5-cyano-1,2,4-thiadiazole derivatives, as seen in analogous oxazole syntheses . Key intermediates include substituted phenylhydrazine hydrochlorides and halogenated acetones, where regioselectivity is influenced by substituent positioning .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, particularly its azidomethyl and methoxy/ethoxy substituents?

- IR spectroscopy identifies functional groups (e.g., azide N₃ stretch ~2100 cm⁻¹, C-O-C in oxazole). ¹H/¹³C NMR resolves substituent effects: methoxy (δ ~3.8 ppm) and ethoxy (δ ~1.3–4.1 ppm) protons show distinct splitting patterns, while azidomethyl protons appear as a singlet near δ ~4.2 ppm. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, such as loss of N₂ from the azidomethyl group .

Q. What stability precautions are necessary for handling the azidomethyl group in this compound during storage?

- The azidomethyl group is thermally and photolytically sensitive. Storage recommendations include:

- Temperature : –20°C in inert atmospheres (argon/nitrogen).

- Light : Amber vials to prevent UV-induced decomposition.

- Humidity : Desiccants to avoid hydrolysis.

Analogous azide-containing compounds require these measures to prevent explosive decomposition .

Advanced Research Questions

Q. How do the electron-donating 4-ethoxy and 3-methoxy substituents influence the oxazole ring’s reactivity in electrophilic substitutions or cycloadditions?

- The 4-ethoxy and 3-methoxy groups activate the phenyl ring via resonance (+M effect), directing electrophiles to the para position relative to the oxazole. For example, nitration or halogenation would favor the 5-position of the oxazole. Computational studies (e.g., DFT) could quantify these effects by analyzing frontier molecular orbitals .

Q. What are the primary sources of byproducts during the synthesis of this compound, and how can reaction conditions be optimized to improve yield?

- Common byproducts arise from:

- Competitive ring formation : Use of excess PCl₅ in cyclization steps may lead to over-chlorination.

- Azide decomposition : Elevated temperatures during azidomethylation can cause N₂ release, forming imine byproducts.

- Optimization strategies include:

- Temperature control : Stepwise addition of reagents at 0–5°C.

- Catalyst screening : Transition metals (e.g., CuI) may enhance regioselectivity in azide-alkyne click reactions .

Q. How can contradictory data from synthetic routes (e.g., unexpected indole vs. pyrazole formation) be reconciled when modifying the oxazole core?

- Divergent pathways, such as those observed in phenylhydrazine reactions, depend on steric and electronic factors. For instance, bulkier substituents (e.g., 4-methylphenylhydrazine) favor indole formation, while smaller groups (e.g., phenylhydrazine) yield pyrazoles. Mechanistic studies (e.g., trapping intermediates or kinetic profiling) can clarify these pathways .

Methodological Insights

- Reaction Design : Prioritize low-temperature reflux (e.g., 60–80°C) for azidomethylation to balance reactivity and stability .

- Data Analysis : Use hyphenated techniques (e.g., LC-MS) to track byproducts in real-time, ensuring reproducibility .

- Safety Protocols : Implement blast shields and small-scale testing for azide-containing reactions due to explosion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.